2,6-Dimethylterephthalic acid

Vue d'ensemble

Description

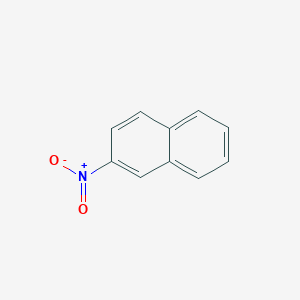

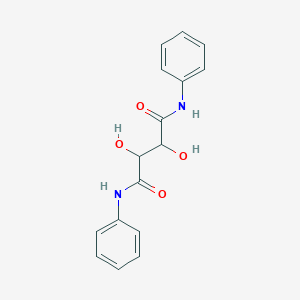

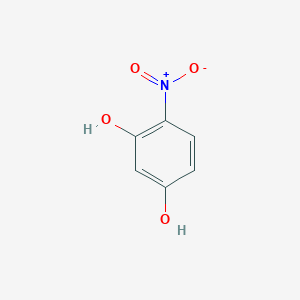

2,6-Dimethylterephthalic acid is a chemical compound with the molecular formula C10H10O4 . It has an average mass of 194.184 Da and a mono-isotopic mass of 194.057907 Da .

Synthesis Analysis

The synthesis of 2,6-Dimethylterephthalic acid involves the use of 2,4,6-Trimethylbenzoic acid (mesitoic acid) as a starting material . The process includes several steps such as the addition of sodium hydroxide and potassium permanganate, stirring at room temperature, heating on a steam bath, and addition of sulfuric acid and sodium bisulfite . The product is then filtered, washed, recrystallized, and dried to yield 2,6-Dimethylterephthalic acid .Molecular Structure Analysis

The molecule of 2,6-dimethylterephthalic acid contains a total of 24 bonds . These include 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis

2,6-Dimethylterephthalic acid is a solid at room temperature . It has a molecular weight of 194.19 . The compound is sealed in dry storage at room temperature .Applications De Recherche Scientifique

Inhibition of Anaerobic Digestion

2,6-Dimethylterephthalic acid, as a component of purified terephthalic acid (PTA) and dimethylterephthalate (DMT), has implications in industrial wastewater treatment. Studies have shown that certain concentrations of terephthalic acid and its derivatives do not significantly inhibit methanogenic activity in wastewater treatment, indicating their manageable impact on such processes (Fajardo et al., 1997).

Bacterial Degradation

Bacteria capable of utilizing 2,6-Dimethylterephthalic acid as a carbon source have been isolated. These bacteria play a significant role in the biodegradation of this compound, indicating its potential in bioremediation and pollution control (Sivamurthy & Pujar, 1989); (Patel Ds, Desai Aj, Desa Jd, 1998).

Comparative Degradation by Micro-organisms

Research comparing the degradation of terephthalic acid and its derivatives by various microorganisms has been conducted. This is important for understanding the environmental impact and biodegradability of these compounds (Lefèvre et al., 1999).

Photophysics and Biological Applications

Studies on derivatives of 2,6-Dimethylterephthalic acid have revealed valuable fluorescent properties, making them useful as biological probes. Their response to changes in environmental polarity is of particular interest in biophysical and biochemical research (Vázquez et al., 2005).

Spectroscopy and Molecular Studies

Research involving Fourier transform infrared and Raman spectra, as well as semi empirical and ab initio calculations for 2,6-Dimethylterephthalic acid, helps in understanding its molecular characteristics and interactions. This is crucial for applications in materials science and chemistry (Téllez et al., 2004).

Synthesis and Characterization

The synthesis and characterization of related compounds like 2,6-Dihydroxyterephthalic Acid provide insights into the production and properties of these chemicals, which have implications in various industrial applications (Xiang, 2012).

Photocatalysis Applications

Research on the photocatalytic performance of materials in the degradation of 2,6-Dimethylterephthalic acid and its derivatives offers solutions for environmental remediation and waste treatment (Jiang et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

2,6-dimethylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQYOFNSIZEILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289227 | |

| Record name | 2,6-dimethylterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylterephthalic acid | |

CAS RN |

80238-12-6 | |

| Record name | 80238-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dimethylterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)

![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)

![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)